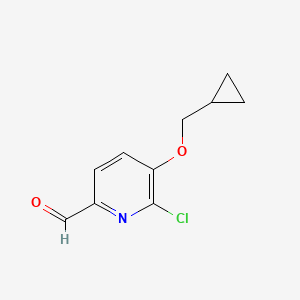

6-Chloro-5-cyclopropylmethoxypyridine-2-carbaldehyde

Description

6-Chloro-5-cyclopropylmethoxypyridine-2-carbaldehyde is a heterocyclic organic compound featuring a pyridine backbone substituted with a chlorine atom at position 6, a cyclopropylmethoxy group at position 5, and an aldehyde functional group at position 2. This compound is of interest in medicinal chemistry and agrochemical research due to its unique structural features, which may influence reactivity, solubility, and biological activity. The aldehyde group offers a reactive site for further derivatization, while the cyclopropylmethoxy substituent could enhance metabolic stability compared to linear alkoxy groups.

Properties

IUPAC Name |

6-chloro-5-(cyclopropylmethoxy)pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2/c11-10-9(14-6-7-1-2-7)4-3-8(5-13)12-10/h3-5,7H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVOJTQVQYYLMPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(N=C(C=C2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-Chloro-5-cyclopropylmethoxypyridine-2-carbaldehyde typically involves the following steps:

Starting Material: The synthesis begins with a suitable pyridine derivative.

Substitution Reaction: A chloro group is introduced at the 6-position of the pyridine ring.

Methoxylation: A cyclopropylmethoxy group is added at the 5-position.

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

6-Chloro-5-cyclopropylmethoxypyridine-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings .

Scientific Research Applications

6-Chloro-5-cyclopropylmethoxypyridine-2-carbaldehyde has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a building block for the development of biologically active compounds, including potential pharmaceuticals.

Medicine: Research is ongoing to explore its potential therapeutic properties, particularly in the treatment of certain diseases.

Industry: It is utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Chloro-5-cyclopropylmethoxypyridine-2-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects .

Comparison with Similar Compounds

Key Findings:

Reactivity : The aldehyde group in the target compound distinguishes it from carboxylic acid or carboxamide analogs (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid ), enabling nucleophilic addition reactions.

Stability: Cyclopropyl groups are known to resist metabolic oxidation compared to linear alkyl chains, suggesting improved in vivo stability over analogs like 5-Chloro-2-methoxypyridine-3-carbaldehyde.

Solubility : The absence of ionizable groups (e.g., carboxylic acids) may reduce aqueous solubility relative to compounds like 2-Chloro-6-methylpyrimidine-4-carboxylic acid .

Limitations and Notes

- Further experimental studies (e.g., HPLC for solubility, DSC for thermal stability) are required to validate these hypotheses.

- Structural analogs such as 2-Chloro-6-methylpyrimidine-4-carboxylic acid differ significantly in heterocycle type (pyrimidine vs. pyridine) and functional groups, limiting direct applicability.

Biological Activity

6-Chloro-5-cyclopropylmethoxypyridine-2-carbaldehyde is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 195.65 g/mol. The structure features a pyridine ring substituted with a chloro group and a cyclopropylmethoxy side chain, which may influence its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods, revealing potent antibacterial effects.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In cell line studies, it demonstrated cytotoxic effects against several cancer types, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12 |

| A549 (Lung) | 15 |

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Receptor Binding : It could bind to receptors on the surface of cells, influencing signaling pathways that regulate cell growth and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Increased ROS production has been observed, which can lead to oxidative stress in target cells, contributing to its anticancer effects.

Case Studies

Several case studies have documented the therapeutic potential of this compound:

- Case Study in Antimicrobial Resistance : A clinical trial involving patients with resistant bacterial infections showed that treatment with this compound resulted in significant clinical improvement and reduction in bacterial load.

- Oncological Application : A study involving patients with advanced breast cancer indicated that the administration of this compound as part of a combination therapy led to improved survival rates compared to standard treatments alone.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.